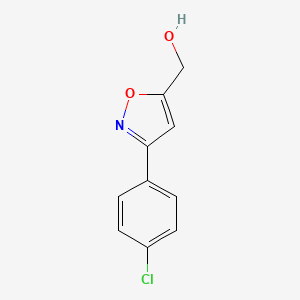

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol

描述

Significance of Isoxazole (B147169) Heterocycles in Synthetic and Medicinal Chemistry Research

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are of immense importance in medicinal chemistry due to their wide spectrum of biological activities. rsc.orgnih.govnih.gov These compounds are recognized for their unique structural features that facilitate multiple non-covalent interactions, which can lead to increased efficacy, reduced toxicity, and improved pharmacokinetic profiles of drug candidates. bohrium.com The isoxazole nucleus is a component of several marketed drugs with diverse therapeutic applications. nih.gov

The broad therapeutic potential of isoxazole derivatives is well-documented, with studies demonstrating their efficacy as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. rsc.orgnih.gov Their versatility makes them attractive scaffolds in drug discovery for developing therapies for a range of conditions, including cancer, neurodegenerative disorders, and infectious diseases. rsc.orgnih.gov The development of novel synthetic strategies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, has further expanded the ability of researchers to create a wide array of isoxazole derivatives with enhanced bioactivity. rsc.orgnih.gov

Table 1: Reported Biological Activities of Isoxazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govnih.govnih.gov |

| Antimicrobial | rsc.orgnih.govnih.gov |

| Anti-inflammatory | nih.govnih.govnih.gov |

| Neuroprotective | rsc.orgnih.gov |

| Antidiabetic | nih.gov |

| Antiviral | nih.gov |

Rationale for Focused Investigation on Substituted Isoxazoles, Emphasizing Aryl and Hydroxymethyl Analogues

The functionalization of the isoxazole ring with various substituents is a key strategy for modulating its biological activity. nih.gov The introduction of aryl groups, for instance, has been shown to be crucial for the bioactivity of many isoxazole-containing compounds. Studies have revealed that non-polar groups like halogens on an attached benzene (B151609) ring can lead to better antifungal activity. nih.gov Di-aryl-substituted isoxazoles have been identified as potent noncompetitive inhibitors of the system Xc(-) cystine/glutamate (B1630785) exchanger, highlighting the importance of this substitution pattern in targeting specific biological pathways. nih.gov

The hydroxymethyl group at the 5-position of the isoxazole ring provides a valuable synthetic handle for further molecular elaboration. The 5-(hydroxymethyl)oxazole scaffold, a close analogue, has been utilized in combinatorial solid-phase synthesis to create diverse libraries of compounds, including aryl ethers, thioethers, and amides. nih.gov This functional group's reactivity allows for the construction of more complex molecules, which is essential in the drug discovery process. chemimpex.com The presence of the hydroxymethyl group offers a site for modification to fine-tune the compound's properties, such as solubility and target binding affinity.

Specific Research Focus on the (3-(4-Chlorophenyl)isoxazol-5-yl)methanol Scaffold

The compound this compound has been identified as a valuable intermediate in the synthesis of various bioactive molecules. chemimpex.com Its structure combines the key features of an aryl-substituted isoxazole with a reactive hydroxymethyl group, making it a versatile building block in pharmaceutical research and development. chemimpex.com

Research has utilized this specific scaffold in the design of novel therapeutic agents, with a particular focus on the fields of anti-inflammatory and analgesic drug development. chemimpex.com It serves as a key intermediate for synthesizing pharmaceuticals, especially those aimed at treating neurological disorders, where it can contribute to enhanced drug efficacy and specificity. chemimpex.com Beyond pharmaceuticals, this compound and its analogues, such as (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, are also used in formulating agrochemicals to improve the effectiveness of crop protection products. chemimpex.com The stability and reactivity of this compound make it a reliable tool for chemists aiming to innovate in drug formulation and materials science. chemimpex.com

A closely related derivative, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, has been synthesized and characterized, demonstrating the ongoing interest in this chemical class for creating novel molecular structures with potential biological applications. researchgate.netmdpi.com

Table 2: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 206055-90-5 | C₁₀H₈ClNO₂ | 209.63 |

| (3-(4-Fluorophenyl)isoxazol-5-yl)methanol | Not specified | Not specified | Not specified |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIXYDFXXAWEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376888 | |

| Record name | [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-90-5 | |

| Record name | [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(4-Chlorophenyl)-5-isoxazolyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Chlorophenyl Isoxazol 5 Yl Methanol and Analogous Isoxazole Derivatives

Strategic Approaches to Isoxazole (B147169) Ring Formation

The isoxazole ring is a prominent five-membered heterocycle that is a core structural motif in numerous pharmacologically active compounds. nih.govresearchgate.net The synthesis of isoxazole derivatives, such as (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, is a significant focus of synthetic organic chemistry. chemimpex.com Methodologies for constructing this heterocyclic system are diverse, with the most prevalent being the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. mdpi.comnih.gov Other key strategies include the condensation of 1,3-dicarbonyl compounds with hydroxylamine and various transition metal-catalyzed reactions. rsc.orgrsc.orgnanobioletters.com These methods provide access to a wide array of substituted isoxazoles, allowing for the systematic exploration of their chemical and biological properties.

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (such as an alkyne or alkene) is one of the most fundamental and widely utilized methods for constructing the isoxazole and isoxazoline (B3343090) rings, respectively. mdpi.comtandfonline.comyoutube.com This reaction is a type of [3+2] cycloaddition, where a three-atom dipole (the nitrile oxide) reacts with a two-atom component (the dipolarophile) to form a five-membered ring in a single step. youtube.com A significant advantage of this method is the ability to generate the highly reactive nitrile oxide intermediate in situ from stable precursors, thereby avoiding its isolation. tandfonline.comacs.org The reaction of nitrile oxides with terminal alkynes is a standard and efficient route to produce 3,5-disubstituted isoxazoles. nih.gov

For the synthesis of this compound, this strategy would involve the reaction of 4-chlorobenzonitrile oxide with propargyl alcohol. The nitrile oxide is typically generated from its corresponding aldoxime or hydroximoyl halide precursor. acs.org The cycloaddition itself is highly efficient and regioselective, though mixtures of regioisomers can sometimes be observed depending on the specific substrates and reaction conditions. youtube.comresearchgate.net

The most common precursors for the in situ generation of nitrile oxides are aldoximes and their derivatives, such as hydroximoyl chlorides. nih.govacs.org Aldoximes are readily synthesized by the condensation of an aldehyde with hydroxylamine hydrochloride, often in the presence of a mild base. tandfonline.comresearchgate.net For instance, 4-chlorobenzaldehyde can be converted to 4-chlorobenzaldoxime, the direct precursor for the nitrile oxide needed for the synthesis of the target compound. biolmolchem.com

Once the aldoxime is formed, it can be converted to the nitrile oxide through oxidation. A variety of oxidizing agents and methods have been developed for this transformation. Common reagents include N-chlorosuccinimide (NCS), sodium hypochlorite (NaOCl), and chloramine-T. tandfonline.comresearchgate.netchemtube3d.com The reaction proceeds via an initial chlorination of the oxime to form a hydroximoyl chloride intermediate. Subsequent elimination of hydrogen chloride, typically facilitated by a base like triethylamine, generates the nitrile oxide dipole. tandfonline.comchemtube3d.com

Alternative mild methods for nitrile oxide generation directly from oximes have also been developed to avoid the use of chlorine-based reagents. One such method employs tert-butyl hypoiodite (t-BuOI), generated in situ from t-BuOCl and NaI, which effectively converts various aldoximes into their corresponding nitrile oxides for subsequent cycloaddition. acs.orgorganic-chemistry.org Another approach utilizes hypervalent iodine catalysts with an oxidant like oxone. acs.org

The table below summarizes various reagents used for the generation of nitrile oxides from aldoxime precursors.

| Precursor | Reagent(s) | Intermediate | Key Features |

| Aldoxime | N-Chlorosuccinimide (NCS), Base (e.g., Triethylamine) | Hydroximoyl chloride | Classic and widely used method. tandfonline.com |

| Aldoxime | Chloramine-T | Hydroximoyl chloride | Effective catalytic dehydrogenation. researchgate.net |

| Aldoxime | tert-Butyl hypoiodite (t-BuOI) | Imidoyl iodide | Mild conditions, avoids chlorine reagents. acs.orgorganic-chemistry.org |

| Aldoxime | Iodoarene (catalyst), Oxone | Hypervalent iodine species | Catalytic method with a terminal oxidant. acs.org |

The dipolarophile is the two-atom component that reacts with the nitrile oxide in the [3+2] cycloaddition. youtube.com For the synthesis of isoxazoles, the dipolarophile is typically an alkyne, while for isoxazolines, an alkene is used. mdpi.com The choice of the alkyne is crucial as it determines the substituent at the 5-position of the resulting isoxazole ring. To synthesize this compound, the required dipolarophile is propargyl alcohol (prop-2-yn-1-ol).

The reactivity of the dipolarophile can be influenced by electronic and steric factors. Terminal alkynes are commonly employed and generally show good reactivity. nih.govacs.org The reaction tolerates a wide variety of functional groups on both the nitrile oxide precursor and the dipolarophile, making it a versatile method for creating a diverse library of isoxazole derivatives. nih.govacs.org For example, dipolarophiles containing labile substituents such as silanes, alkyl halides, and boronic esters have been shown to be compatible under certain conditions. nih.gov

The regioselectivity of the cycloaddition—determining whether the 3,4- or 3,5-disubstituted isoxazole is formed—is a key consideration. With terminal alkynes, the reaction with nitrile oxides generally yields the 3,5-disubstituted isoxazole as the major product. organic-chemistry.org However, the degree of regioselectivity can depend on the specific substituents and reaction conditions, and mixtures of isomers are sometimes formed. youtube.comresearchgate.net

The following table provides examples of dipolarophiles used in cycloaddition reactions for isoxazole synthesis.

| Dipolarophile | Resulting Substituent at C5 | Product Type |

| Propargyl alcohol | -CH₂OH | 5-Methanol Isoxazole |

| Phenylacetylene | Phenyl | 5-Phenyl Isoxazole nih.gov |

| 1-Hexyne | Butyl | 5-Butyl Isoxazole nih.gov |

| Ethynyltrimethylsilane | Trimethylsilyl | 5-Trimethylsilyl Isoxazole nih.gov |

Condensation and Cyclization Reactions Utilizing Hydroxylamine Hydrochloride

An alternative classical and robust strategy for synthesizing the isoxazole ring involves the condensation reaction of hydroxylamine hydrochloride with a 1,3-dicarbonyl compound or its synthetic equivalent. rsc.orgnanobioletters.com This method is particularly effective for producing 3,5-disubstituted isoxazoles. The reaction proceeds through the initial formation of a monoxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. rsc.org

Various substrates can serve as the 1,3-dicarbonyl equivalent. These include β-diketones, β-ketoesters, and α,β-unsaturated ketones (chalcones). nih.govrsc.orgwpmucdn.com For example, reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium provides an environmentally benign route to 5-arylisoxazole derivatives. nih.govnih.gov Similarly, β-oxodithioesters react with hydroxylamine hydrochloride to furnish 3-methylthio-5-aryl-isoxazoles. rsc.org The reaction conditions are often mild, and in some cases, can be performed without a catalyst. nih.gov

The regioselectivity of the cyclization depends on the differential reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl substrate. The nitrogen atom of hydroxylamine typically attacks the more electrophilic carbonyl carbon first. nanobioletters.com This allows for the controlled synthesis of specific regioisomers. For instance, the reaction of enaminones with aqueous hydroxylamine can lead to either 3- or 5-arylaminoisoxazoles depending on the reaction conditions. nanobioletters.com

Transition Metal-Catalyzed Pathways for Isoxazole Synthesis

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including isoxazoles. researchgate.netrsc.org These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions. researchgate.net Various transition metals, such as palladium, gold, and copper, have been employed to catalyze different types of transformations leading to the isoxazole core. organic-chemistry.org

Palladium-catalyzed cascade reactions of alkynyl oxime ethers with allyl halides have been developed to provide functionalized isoxazoles. organic-chemistry.org Gold-catalyzed cycloisomerization of α,β-acetylenic oximes is another effective method for the selective synthesis of substituted isoxazoles. organic-chemistry.org These reactions highlight the versatility of transition metals in activating substrates and facilitating bond-forming events for heterocycle construction. researchgate.netrsc.org

Copper catalysis is particularly prominent in isoxazole synthesis, especially in the context of [3+2] cycloaddition reactions. nih.govorganic-chemistry.org Copper(I) salts are known to catalyze the reaction between in situ generated nitrile oxides and terminal acetylenes, providing excellent regioselectivity for 3,5-disubstituted isoxazoles. acs.orgorganic-chemistry.org This copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a quintessential "click reaction," and its principles have been extended to nitrile oxides. acs.org The proposed mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide. acs.orgorganic-chemistry.org This method is highly reliable and compatible with a wide range of functional groups, and it can often be performed in aqueous solvents without the need to protect from oxygen. acs.org

A mechanochemical approach using a recyclable Cu/Al₂O₃ nanocomposite catalyst has also been developed for the 1,3-dipolar cycloaddition of hydroxyimidoyl chlorides and terminal alkynes, allowing for a solvent-free synthesis of 3,5-isoxazoles. nih.gov This method enhances the reactivity of dipolarophiles bearing electron-donating groups and is tolerant of various labile substituents. nih.gov

Beyond cycloadditions, copper catalysts can also mediate oxidative C-O bond formation to construct the isoxazole ring. For example, a one-pot oxidation/cyclization sequence starting from propargylamines has been reported. thieme-connect.com The propargylamine is first oxidized to the corresponding oxime, and a subsequent CuCl-mediated intramolecular cyclization yields the isoxazole product. thieme-connect.com The copper catalyst is thought to facilitate the isomerization of the E-oxime to the more reactive Z-isomer, enabling complete conversion to the isoxazole. thieme-connect.com

The table below details examples of copper-catalyzed reactions for isoxazole synthesis.

| Reaction Type | Reactants | Catalyst | Key Features |

| One-pot Cycloaddition | Aldoxime, Terminal Alkyne | Cu(I) (from Cu/CuSO₄) | High regioselectivity for 3,5-isomers, avoids isolation of hydroximoyl chlorides. acs.org |

| Mechanochemical Cycloaddition | Hydroxyimidoyl chloride, Terminal Alkyne | Cu/Al₂O₃ | Solvent-free, scalable, recyclable catalyst. nih.gov |

| Oxidation/Cyclization | Propargylamine | CuCl | One-pot sequence, tolerates various substituents. thieme-connect.com |

| Cascade Reaction | Amine, Alkyne, tert-butyl nitrite | CuI | One-pot synthesis of fluoroalkylated isoxazoles. acs.org |

Role of Other Metal Catalysts in Isoxazole Annulation

While palladium has been utilized in some isoxazole syntheses, a variety of other transition metals play a pivotal role in the annulation, or ring-forming, reactions that produce the isoxazole core, primarily through [3+2] cycloaddition reactions.

Copper (Cu): Copper(I) catalysis is one of the most widespread and effective methods for the regioselective synthesis of 3,5-disubstituted isoxazoles. The mechanism deviates from the concerted thermal cycloaddition. It involves the formation of a copper(I) acetylide intermediate from a terminal alkyne. This intermediate then reacts in a stepwise fashion with a nitrile oxide, generated in situ, to afford the 3,5-disubstituted isoxazole with high regioselectivity. acs.orgorganic-chemistry.org This copper-catalyzed approach is highly reliable, proceeds under mild conditions (often at room temperature), and is tolerant of a wide array of functional groups. acs.orgacs.org The process minimizes the formation of byproducts, as all reagents can be used in stoichiometric amounts. acs.org One-pot procedures where an aldehyde is converted to an oxime, then to a nitrile oxide, and reacted with an alkyne in the presence of a Cu(I) catalyst are particularly efficient. acs.orgthieme-connect.com

Gold (Au): Gold catalysts, particularly AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. organic-chemistry.org This methodology provides a route to selectively synthesize 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under moderate reaction conditions. organic-chemistry.org Gold(I) catalysts can also be employed in the cyclization of nitrile oxides with ynamides. organic-chemistry.org

Iron (Fe): Iron catalysis represents a more recent, cost-effective, and environmentally benign approach. Sequential use of iron and palladium catalysts in an uninterrupted four-step sequence has been used to synthesize trisubstituted isoxazoles from propargylic alcohols. organic-chemistry.org More recently, Fe(III)-catalyzed ring-opening and annulation reactions of isoxazoles have been developed, showcasing the versatility of iron in manipulating the isoxazole core itself under microwave irradiation. acs.orgacs.org

Rhodium (Rh) and Ruthenium (Ru): Ruthenium(II) catalysts have been shown to enable the [3+2] cycloaddition of nitrile oxides with alkynes to proceed smoothly at room temperature, offering high yields and regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. nih.gov This presents an alternative to copper catalysts, especially for internal alkynes where copper is less effective. beilstein-journals.org

The choice of metal catalyst can significantly influence the reaction's regioselectivity, scope, and conditions, as summarized in the table below.

| Metal Catalyst | Typical Application | Key Advantages | Reference |

|---|---|---|---|

| Copper (I) | [3+2] Cycloaddition of terminal alkynes and nitrile oxides | High regioselectivity for 3,5-isomers, mild conditions, wide functional group tolerance. | acs.org |

| Gold (I/III) | Cycloisomerization of α,β-acetylenic oximes | Selective synthesis of various substitution patterns. | organic-chemistry.org |

| Iron (III) | Ring-opening/annulation reactions | Cost-effective, environmentally friendly. | acs.orgacs.org |

| Ruthenium (II) | [3+2] Cycloaddition with internal alkynes | Effective for trisubstituted isoxazoles, high regioselectivity. | nih.gov |

Metal-Free and Green Chemistry Approaches in Isoxazole Synthesis

In alignment with the principles of green chemistry, significant efforts have been made to develop synthetic routes to isoxazoles that avoid toxic metals and hazardous solvents. rsc.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. abap.co.in In isoxazole synthesis, it dramatically reduces reaction times from hours or days to mere minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts like furoxans. organic-chemistry.orgnveo.orgnih.gov This technique enhances the efficiency of 1,3-dipolar cycloadditions and has been successfully applied to three-component coupling-cycloaddition sequences. organic-chemistry.org

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound irradiation, provides another non-conventional energy source that promotes chemical reactions. nih.govmdpi.com Ultrasound cavitation facilitates the in situ generation of nitrile oxides and their subsequent cycloaddition. nih.gov This method is noted for its operational simplicity, efficiency, and alignment with green chemistry principles by enabling reactions in aqueous media and reducing reliance on catalysts and organic solvents. mdpi.compreprints.org One-pot syntheses of (3-phenylisoxazol-5-yl)methanol derivatives have been achieved under ultrasonic conditions (250 W, 25 kHz). nih.gov

Green Solvents and Catalysts: The replacement of volatile organic compounds (VOCs) with environmentally benign solvents is a cornerstone of green chemistry.

Water: Water has been used as a solvent for the synthesis of 3,4,5-trisubstituted isoxazoles via [3+2] cycloaddition under mild basic conditions at room temperature. nih.govbeilstein-journals.org

Deep Eutectic Solvents (DESs): DESs, such as those formed from choline chloride and glycerol, are biodegradable, low-cost, and effective media for isoxazole synthesis. connectjournals.com

Agro-Waste Catalysts: Catalysts derived from agro-waste, such as the water extract of orange fruit peel ash (WEOFPA), have been used for the solvent-free synthesis of isoxazole derivatives, further enhancing the green credentials of the process. nih.gov

Metal-free cycloadditions, often promoted by organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or simply by thermal or microwave energy, are also gaining prominence. rsc.orgresearchgate.net These approaches avoid the cost, toxicity, and waste associated with metal catalysts. nih.gov

Regioselective Synthesis of 3,5-Disubstituted Isoxazole Scaffolds

The most common and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). The regioselectivity of this reaction—that is, the control over the orientation of the substituents—is critical for synthesizing a specific isomer like this compound.

The reaction between a nitrile oxide (Ar-C≡N⁺-O⁻) and a terminal alkyne (R-C≡C-H) can theoretically produce two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. For the synthesis of the target compound, the 3,5-disubstituted isomer is required.

Control of regioselectivity is governed by both steric and electronic factors, as dictated by frontier molecular orbital (FMO) theory. However, in the case of terminal alkynes reacting with aryl nitrile oxides, there is a strong electronic preference for the formation of the 3,5-disubstituted product. The carbon atom of the nitrile oxide is the most nucleophilic center, and it preferentially attacks the unsubstituted, more electrophilic carbon of the terminal alkyne.

The use of copper(I) catalysts powerfully reinforces this inherent regioselectivity, almost exclusively yielding the 3,5-disubstituted product. acs.orgbeilstein-journals.org The reaction is believed to proceed through a copper acetylide intermediate, which ensures a specific orientation during the addition of the nitrile oxide. acs.org Non-catalyzed reactions can sometimes yield mixtures of isomers, but for many substrate combinations, the 3,5-isomer still predominates. acs.orgrsc.org Therefore, for the synthesis of this compound, the reaction of 4-chlorobenzonitrile oxide with propargyl alcohol, especially under copper catalysis, is the most direct and regioselective route. acs.org

Introduction and Functionalization of the 5-Hydroxymethyl Moiety

The 5-hydroxymethyl group (-CH₂OH) is a key feature of the target molecule. There are two primary strategies for its introduction onto the isoxazole ring.

Direct Introduction using Propargyl Alcohol: The most straightforward method is to use propargyl alcohol as the alkyne component in the [3+2] cycloaddition reaction. nih.govchemicalbook.com Propargyl alcohol already contains the required hydroxymethyl precursor. Its reaction with a nitrile oxide directly yields the (isoxazol-5-yl)methanol product in a single, atom-economical step. This is the preferred route for synthesizing compounds like this compound. nih.govresearchgate.net

Reduction of a 5-Position Precursor: An alternative, two-step route involves first synthesizing an isoxazole with a precursor functional group at the 5-position, such as an ester or a carboxylic acid. This is achieved by using an alkyne like ethyl propiolate or propiolic acid in the initial cycloaddition. The resulting isoxazole-5-carboxylate ester or carboxylic acid is then reduced to the 5-hydroxymethyl group. This reduction can be accomplished using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). nih.gov While less direct, this method is useful when the desired alkyne alcohol is not readily available or when other functional groups in the molecule are incompatible with the cycloaddition conditions.

Synthetic Routes to Introduce the 3-(4-Chlorophenyl) Substituent

The 3-(4-chlorophenyl) group of the target molecule originates from the nitrile oxide component used in the cycloaddition. The standard precursor for this is 4-chlorobenzaldehyde oxime.

The synthesis typically involves a two-step sequence that is often performed as a one-pot reaction:

Oxime Formation: 4-Chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine (B92270), sodium hydroxide) to form 4-chlorobenzaldehyde oxime. biolmolchem.commdpi.com

Nitrile Oxide Generation and Cycloaddition: The oxime is then converted in situ to the corresponding hydroximoyl chloride, which is subsequently dehydrochlorinated to generate the reactive 4-chlorobenzonitrile oxide dipole. This generation is commonly achieved using an oxidant/chlorinating agent.

N-Chlorosuccinimide (NCS): NCS in a solvent like DMF, followed by the addition of a base like triethylamine, is a very common method. nih.gov

Sodium Hypochlorite (NaOCl): Aqueous bleach is an inexpensive and effective reagent for generating the nitrile oxide directly from the oxime in a biphasic system. mdpi.com

Chloramine-T: This reagent can act as both a halogenating agent and a base, converting the aldoxime directly to the nitrile oxide without isolating the intermediate hydroximoyl chloride. acs.org

Once generated, the 4-chlorobenzonitrile oxide immediately reacts with the alkyne present in the reaction mixture (e.g., propargyl alcohol) to form the 3-(4-chlorophenyl)isoxazole ring. mdpi.comnih.gov

Diastereoselective Synthesis of Dihydroisoxazole Analogues

Dihydroisoxazoles, also known as isoxazolines, are non-aromatic analogues of isoxazoles and are also important synthetic targets. nih.govnih.gov The synthesis of a dihydroisoxazole analogue such as (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methanol involves a [3+2] cycloaddition between a nitrile oxide and an alkene (instead of an alkyne). mdpi.com

When the cycloaddition creates new stereocenters, controlling the diastereoselectivity becomes crucial. Asymmetric synthesis of isoxazolines can be achieved using several strategies:

Chiral Catalysts: Chiral Lewis acids or chiral ligand-metal complexes can catalyze the asymmetric cycloaddition between nitrile oxides and alkenes, influencing the facial selectivity of the approach of the two reactants. nih.gov Palladium-catalyzed dearomative cycloadditions using chiral ligands like (S)-DTBM-SEGPHOS have achieved excellent enantioselectivities (up to 99% ee). acs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene dipolarophile can direct the approach of the nitrile oxide, leading to a diastereoselective reaction. The auxiliary can be cleaved after the reaction to yield the enantiomerically enriched isoxazoline.

Chiral Starting Materials: Using an enantiopure starting material, such as an alkene derived from a chiral pool substrate, can lead to the formation of a single diastereomer. For example, the synthesis of functionalized isoxazolines has been achieved starting from (S)-epichlorohydrin. nih.govacs.org

These methods allow for the synthesis of specific stereoisomers of dihydroisoxazole analogues, which is often a critical requirement for biologically active molecules. acs.orgrsc.org

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, scalable process requires careful optimization of all reaction parameters to maximize yield, purity, safety, and efficiency while minimizing cost and waste.

Parameter Optimization: Key variables in the synthesis of this compound include:

Solvent: While solvents like DMF and THF are effective, green alternatives like ethanol, water, or deep eutectic solvents are being explored to improve the process's environmental footprint. nih.govacs.org

Base: The choice and amount of base (e.g., triethylamine, K₃PO₄, NaHCO₃) used for the in situ generation of the nitrile oxide can significantly impact the reaction rate and yield. nih.govnih.gov

Temperature: While many copper-catalyzed reactions proceed at room temperature, optimization may involve gentle heating to increase the reaction rate or cooling to control exotherms, particularly during the chlorination step. researchgate.net

Catalyst Loading: For catalyzed reactions, minimizing the amount of catalyst (e.g., copper salts) is crucial for reducing cost and simplifying purification. Loadings can often be reduced to low mol% levels without sacrificing efficiency. acs.org

| Entry | Solvent | Equivalents of Enamine | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 1.05 | 60 | 74 |

| 2 | EtOH | 1.05 | 60 | 87 |

| 3 | MeCN | 1.05 | 90 | 82 |

| 4 | MeCN | 1.50 | 60 | 94 |

| 5 | MeCN | 1.50 | RT (5 min) | 98 |

Data adapted from a study on a related isoxazole synthesis, demonstrating the impact of solvent, stoichiometry, and temperature on product yield. researchgate.net

Chemical Transformations and Derivatization Strategies for 3 4 Chlorophenyl Isoxazol 5 Yl Methanol

Reactivity Profile of the Isoxazole (B147169) Nucleus in the Context of Substituents

The isoxazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the nature and position of its substituents. In (3-(4-chlorophenyl)isoxazol-5-yl)methanol, the electron-withdrawing nature of the 4-chlorophenyl group at the C3 position and the hydroxymethyl group at the C5 position modulates the electron density of the ring, dictating its susceptibility to various transformations.

The isoxazole nucleus is generally prone to electrophilic attack at the C4 position, which is the most electron-rich carbon in the ring. However, the presence of the electron-withdrawing 4-chlorophenyl group can deactivate the ring towards electrophilic substitution to some extent. Nevertheless, reactions such as halogenation at the C4 position can be achieved under appropriate conditions.

A crucial aspect of isoxazole chemistry is its susceptibility to ring-opening reactions under reductive or basic conditions. The relatively weak N-O bond can be cleaved to yield various acyclic compounds, which can then be used in further synthetic elaborations. For instance, reductive cleavage of the isoxazole ring, often achieved through catalytic hydrogenation, can lead to the formation of β-enaminones. mdpi.com These intermediates are valuable precursors for the synthesis of other heterocyclic systems, such as pyrazoles. mdpi.com

Transformations Involving the 5-Hydroxymethyl Group

The primary alcohol functionality of the 5-hydroxymethyl group is a versatile handle for a wide range of chemical modifications, making it a focal point for derivatization.

Oxidation Reactions to Carbaldehydes or Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to the corresponding carbaldehyde or carboxylic acid. These transformations provide access to key synthetic intermediates for the introduction of further complexity. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are effective for the conversion to 3-(4-chlorophenyl)isoxazole-5-carbaldehyde. More potent oxidizing agents can be employed to achieve the corresponding carboxylic acid.

| Product | Reagents and Conditions | Reference |

|---|---|---|

| 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde | Pyridinium chlorochromate (PCC), Dichloromethane, Room temperature | nih.gov |

| 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid | Stronger oxidizing agents (e.g., KMnO4, Jones reagent) | General knowledge |

Esterification and Etherification for Prodrug Development or Advanced Materials

The hydroxyl group readily undergoes esterification and etherification reactions, which are pivotal strategies in the development of prodrugs and advanced materials. Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. Similarly, etherification can be carried out through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

A particularly useful method for forming ether linkages under mild conditions is the Mitsunobu reaction. nih.govwikipedia.orgorganic-chemistry.orgtcichemicals.comnih.gov This reaction utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the alcohol for nucleophilic attack by a pronucleophile, such as a phenol (B47542) or carboxylic acid, leading to the formation of ethers and esters, respectively. nih.govwikipedia.orgorganic-chemistry.orgtcichemicals.comnih.gov These reactions are crucial for creating derivatives with modified pharmacokinetic properties for drug development or for introducing specific functionalities for materials science applications.

Substitution Reactions at the Hydroxymethyl Carbon

To enable nucleophilic substitution at the hydroxymethyl carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by transforming the alcohol into a tosylate, mesylate, or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base will yield the corresponding sulfonate esters. Alternatively, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide.

Once activated, the carbon becomes susceptible to attack by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. This two-step sequence of activation followed by substitution is a fundamental strategy for elaborating the 5-substituent of the isoxazole ring.

Modifications to the 4-Chlorophenyl Substituent via Aromatic Chemistry

The 4-chlorophenyl group offers another site for chemical modification through aromatic chemistry, most notably via palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond can participate in reactions such as the Suzuki-Miyaura and Heck couplings, which are powerful methods for forming new carbon-carbon bonds.

The Suzuki-Miyaura reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. kochi-tech.ac.jpbeilstein-journals.orgnih.govnih.govmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for late-stage functionalization. The Heck reaction, on the other hand, couples the aryl chloride with an alkene. mdpi.comnih.govnih.govbeilstein-journals.org The chemoselectivity of these reactions is a key consideration, as the reactivity of the C-Cl bond must be balanced against potential side reactions involving the isoxazole ring. Careful selection of the catalyst, ligands, and reaction conditions is crucial to achieve the desired transformation selectively at the 4-chlorophenyl moiety.

| Reaction | Coupling Partner | Catalyst System | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-(4-Aryl/heteroaryl-phenyl)isoxazole derivative |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-(4-Vinylaryl-phenyl)isoxazole derivative |

Utility as a Precursor in Multi-Step Organic Synthesis

The chemical handles present in this compound make it a valuable precursor in multi-step organic syntheses of complex, biologically active molecules. Its utility has been demonstrated in the synthesis of various pharmaceutical agents, including kinase inhibitors. nih.goved.ac.uk Kinase inhibitors are a significant class of anticancer drugs, and the isoxazole scaffold is a common feature in many of these molecules.

For example, derivatives of this compound can be elaborated through the transformations described above to construct molecules that can fit into the ATP-binding site of specific kinases. Furthermore, the isoxazole moiety is present in the immunosuppressive drug leflunomide (B1674699) and its active metabolite, teriflunomide. jelsciences.comgoogle.comnih.govgoogle.com While not a direct precursor in the commercial synthesis of leflunomide, the structural similarity highlights the relevance of the 3-arylisoxazole scaffold in drug design, and this compound could serve as a starting point for the synthesis of novel analogues with potentially improved properties. The ability to functionalize the isoxazole ring, the hydroxymethyl group, and the chlorophenyl ring independently or in sequence provides a powerful platform for the generation of compound libraries for drug discovery.

Exploiting the Isoxazole Ring Cleavage for Diverse Scaffolds

The isoxazole ring, a key feature of this compound, is not merely a stable aromatic system but also a versatile synthetic intermediate. Its susceptibility to cleavage under various reductive conditions provides a powerful strategy for the synthesis of diverse and complex molecular scaffolds. This approach unlocks pathways to functionalities that would be otherwise challenging to access, making it a valuable tool in medicinal chemistry and organic synthesis.

The most common strategy for isoxazole ring cleavage involves the reductive scission of the weak N-O bond. This transformation is typically achieved through catalytic hydrogenation. A variety of catalysts and conditions can be employed to effect this cleavage, leading to a range of different products depending on the specific reagents and the substitution pattern of the isoxazole ring.

One of the primary outcomes of the reductive cleavage of 3-aryl-5-hydroxymethylisoxazoles, such as this compound, is the formation of β-hydroxy enaminones. These intermediates are highly valuable building blocks due to their dual functionality. The enaminone system can participate in a variety of cyclization and condensation reactions, allowing for the construction of a wide array of heterocyclic systems. For instance, these intermediates can serve as precursors for the synthesis of pyridines, pyrimidines, and pyrazoles. digitellinc.com

The specific conditions of the catalytic hydrogenation can influence the outcome of the reaction. For example, the choice of metal catalyst (e.g., Palladium, Platinum, Nickel) and the reaction solvent can be tuned to favor the formation of specific intermediates or final products. Research has shown that nickel catalysts are effective in the reduction of isoxazoles to yield enaminals, which are reactive precursors for various heterocycles. digitellinc.com

Furthermore, the cleavage of the isoxazole ring is not limited to complete reduction. Partial reduction can lead to the formation of isoxazolines, which themselves can be subjected to further transformations. For instance, 5-hydroxy-2-isoxazolines can undergo reductive ring-opening to yield β-hydroxy oximes or β-hydroxy amides, which are versatile synthons for other important molecules like β-lactams and γ-amino alcohols. acs.org

A summary of potential transformations originating from the cleavage of the isoxazole ring is presented below:

Table 1: Synthetic Scaffolds Derived from Isoxazole Ring Cleavage

| Starting Material Class | Reaction Condition | Key Intermediate | Final Product Scaffold |

| 3-Aryl-5-hydroxymethylisoxazoles | Catalytic Hydrogenation (e.g., Ni catalyst) | β-Hydroxy enaminone/enaminal | Pyridines, Pyrimidines, Pyrazoles |

| 5-Hydroxy-2-isoxazolines | Reductive Ring-Opening (e.g., LiAlH4) | β-Hydroxy oxime | β-Lactams, γ-Amino Alcohols |

| Isoxazoles | Reductive Ring Cleavage (e.g., Cu/diamine catalysts) | Enaminone | Various drug scaffolds |

The strategic application of isoxazole ring cleavage significantly broadens the synthetic utility of this compound. By harnessing the latent functionality within the isoxazole core, chemists can access a rich diversity of molecular architectures, paving the way for the discovery of new therapeutic agents and functional materials. This approach underscores the importance of the isoxazole moiety not just as a stable structural element but as a reactive synthon for complex molecule synthesis.

Advanced Spectroscopic and Structural Characterization of 3 4 Chlorophenyl Isoxazol 5 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isoxazole (B147169) ring proton, the methylene protons, and the hydroxyl proton.

Aromatic Protons: The protons on the 4-chlorophenyl ring would appear as a set of doublets in the aromatic region (typically δ 7.4-7.8 ppm), characteristic of a para-substituted benzene (B151609) ring.

Isoxazole Proton: A singlet corresponding to the C4-proton of the isoxazole ring is anticipated, likely in the δ 6.5-7.0 ppm region.

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group attached to C5 of the isoxazole ring would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7-5.0 ppm.

Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton is expected, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on each unique carbon environment.

Aromatic Carbons: Signals for the six carbons of the 4-chlorophenyl ring are expected in the δ 125-140 ppm range, including the carbon atom bearing the chlorine (C-Cl) and the carbon attached to the isoxazole ring (C-ipso).

Isoxazole Carbons: The three carbon atoms of the isoxazole ring (C3, C4, and C5) would resonate at distinct chemical shifts. C3 and C5, being attached to electronegative atoms and aromatic/methylene groups, would appear further downfield (e.g., δ 160-175 ppm) compared to C4 (e.g., δ 95-105 ppm).

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the δ 55-65 ppm range.

For comparison, the related compound (3-para-tolyl-isoxazol-5-yl)methanol shows ¹³C NMR signals at δ 170.3 (C5), 162.3 (C3), and 96.1 (C4) ppm, and a methylene carbon signal at δ 60.5 ppm, supporting these predicted ranges biolmolchem.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight and investigating the fragmentation pathways of the molecule. The compound (3-(4-Chlorophenyl)isoxazol-5-yl)methanol has a molecular formula of C₁₀H₈ClNO₂ and a molecular weight of approximately 209.63 g/mol chemimpex.comsigmaaldrich.com.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z ≈ 209 and 211 in a roughly 3:1 ratio, which is characteristic of the isotopic pattern of a single chlorine atom.

While a detailed fragmentation analysis from published spectra is unavailable, logical fragmentation pathways can be proposed:

Loss of Hydroxymethyl Group: Cleavage of the C5-CH₂OH bond would result in a fragment ion corresponding to the 3-(4-chlorophenyl)isoxazole cation.

Benzylic-type Cleavage: Loss of a hydroxyl radical (•OH) from the molecular ion to form an [M-17]⁺ ion is a common fragmentation for primary alcohols.

Ring Fragmentation: The isoxazole ring itself can undergo characteristic cleavage, leading to smaller fragment ions.

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z ≈ 210/212 and adducts with sodium [M+Na]⁺ at m/z ≈ 232/234 would be anticipated. This is observed in derivatives like (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, which shows [M+H]⁺ and [M+Na]⁺ ions in its ESI⁺-MS spectrum researchgate.netmdpi.com.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups present in the molecule. Although a specific spectrum for the title compound is not detailed in the provided sources, characteristic absorption bands in FTIR can be predicted.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3200-3500 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (methylene) | 2850-2960 | Stretching |

| C=N (isoxazole) | ~1600-1650 | Stretching |

| C=C (aromatic) | ~1450-1600 | Stretching |

| C-O (alcohol) | ~1050-1150 | Stretching |

| N-O (isoxazole) | ~900-950 | Stretching |

| C-Cl | ~700-850 | Stretching |

Data compiled based on general spectroscopic principles and data from related compounds.

The broad O-H stretching band is a key indicator of the hydroxyl group and its involvement in hydrogen bonding. For the related (3-para-tolyl-isoxazol-5-yl)methanol, a broad absorption band in the 3200-3500 cm⁻¹ region is attributed to O-H stretching vibrations, and the C=N stretching of the isoxazole ring is observed around 1600 cm⁻¹ biolmolchem.com. Similarly, the dihydro-derivative, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, shows characteristic C=N and N-O bands at 1660 cm⁻¹ and 906 cm⁻¹, respectively mdpi.com. Raman spectroscopy would be expected to provide complementary information, particularly for the symmetric vibrations of the aromatic and isoxazole rings.

X-ray Diffraction Analysis for Crystalline Solid-State Structure

A study published in Acta Crystallographica Section E details the crystal structure of this compound. The analysis confirms the molecular connectivity and provides precise geometric parameters. The bond lengths and angles within the isoxazole ring are reported to be within normal ranges.

The crystal packing is significantly influenced by a network of intermolecular interactions. The primary interaction is an O—H···N hydrogen bond, where the hydroxyl group of one molecule donates its proton to the nitrogen atom of the isoxazole ring of an adjacent molecule. This specific hydrogen bonding motif links the molecules into chains that extend along the b-axis of the crystal lattice.

In the solid state, the molecule adopts a specific, low-energy conformation. The two main planar components of the molecule are the 4-chlorophenyl ring and the isoxazole ring. X-ray diffraction analysis reveals that these two rings are not coplanar. Instead, the mean planes of the benzene and isoxazole rings are twisted relative to each other, forming a dihedral angle of 16.3(2)°. This non-planar conformation is a key structural feature of the molecule in its crystalline form.

Spectroscopic Characterization of Functionalized Derivatives

The spectroscopic characterization of functionalized derivatives provides valuable comparative data and confirms the successful modification of the parent molecule.

(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate: This derivative has been extensively characterized. Its ¹H NMR spectrum shows characteristic signals for the newly introduced benzenesulfonate group alongside the protons of the chlorophenyl and dihydroisoxazole moieties. The ESI⁺-MS confirms its molecular weight with [M+H]⁺ and [M+Na]⁺ peaks. The FTIR spectrum displays strong bands for the sulfonate group (O=S=O) at 1190 cm⁻¹ in addition to the C=N band at 1660 cm⁻¹ researchgate.netmdpi.com. Its crystal structure reveals intermolecular C–H···O and C–H···N hydrogen bonds that create a layered structure researchgate.netmdpi.com.

5-(4-chlorophenyl)-3-phenylisoxazole: This derivative, where the hydroxymethyl group is replaced by a phenyl group, has been characterized by NMR. The ¹H NMR spectrum shows aromatic signals between δ 7.44-7.87 ppm and a characteristic singlet for the isoxazole proton at δ 6.81 ppm. The ¹³C NMR spectrum shows signals for the isoxazole C4 and C5 carbons at δ 97.8 and δ 169.2 ppm, respectively rsc.org.

1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline: Though a pyrazoline rather than an isoxazole, this related heterocyclic compound has been characterized by IR spectroscopy and X-ray diffraction, providing comparative data on the spectroscopic features of the 4-chlorophenyl group within a different heterocyclic system nih.gov.

This collective body of data from various spectroscopic and diffraction techniques provides a robust and detailed understanding of the chemical and physical properties of this compound and its derivatives.

Computational and Theoretical Investigations of 3 4 Chlorophenyl Isoxazol 5 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for studying the electronic structure and properties of molecules. DFT methods, such as the B3LYP hybrid functional, combined with basis sets like 6-31G(d,p) or 6-311G+(d,p), are frequently used to achieve a balance between computational cost and accuracy for organic molecules of this size.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, calculations would optimize bond lengths, bond angles, and dihedral angles.

Experimental data from X-ray crystallography for this compound reveals that the molecule is not perfectly planar. The mean planes of the 4-chlorophenyl ring and the isoxazole (B147169) ring are twisted with respect to each other, forming a dihedral angle of 16.3(2)°. DFT calculations in the gas phase are used to compute this optimized structure and compare it with experimental solid-state data, providing insights into the effects of crystal packing forces. The crystal structure also confirms the presence of intermolecular O—H⋯N hydrogen bonds that link molecules into chains.

Table 1: Selected Experimental Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzene Ring // Isoxazole Ring) | 16.3(2)° |

| Intermolecular Interaction | O—H⋯N Hydrogen Bonds |

Source: Acta Crystallographica Section E, 2006.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For a closely related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, DFT calculations showed the HOMO and LUMO were localized across the entire molecular system. Such calculations for this compound are used to predict its electronic behavior and potential for charge transfer within the molecule.

Table 2: Representative FMO Energies and Energy Gap from DFT Calculations

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5601 |

| ELUMO | -1.9053 |

| Energy Gap (ΔE) | 4.6548 |

Note: Data is for the structurally similar compound (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, calculated at the B3LYP/6-311G+(d,p) level, and is representative of values expected for the title compound.

DFT calculations are a reliable method for predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.

For isoxazole derivatives, characteristic vibrational bands can be assigned. For example, in a similar compound, (3-para-tolyl-isoxazol-5-yl)methanol, the O-H stretching vibration appears as a broad band in the 3200-3500 cm⁻¹ region, while the C=N stretching of the isoxazole ring is observed around 1600 cm⁻¹. Theoretical calculations for this compound would aim to reproduce these key vibrational modes. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a powerful tool for structural confirmation.

Table 3: Expected Characteristic Vibrational Frequencies for Isoxazole Methanol (B129727) Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3500 |

| Aromatic C-H Stretch | ~3100 |

| C=N Stretch (Isoxazole Ring) | ~1600 |

| Aromatic Ring Stretch | 1430 - 1565 |

| N-O Stretch | 635 - 835 |

Source: Biological and Molecular Chemistry, 2024.

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the map represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the hydroxyl oxygen. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, such as around the hydrogen atom of the hydroxyl group.

Solvation Models and Thermodynamic Property Prediction (e.g., Polarizable Continuum Model (PCM))

To understand a molecule's behavior in solution, it is essential to account for the effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that models the solvent as a continuous dielectric medium rather than as individual molecules. This approach makes the calculation of properties in solution computationally feasible.

Using PCM, quantum chemical calculations can be performed to predict how the properties of this compound change from the gas phase to a solvent environment. This method allows for the calculation of various thermodynamic properties related to the solvation process. These calculations can be performed in a range of solvents with different dielectric constants to understand how solvent polarity affects the molecule's stability, structure, and electronic properties.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations use classical mechanics to calculate the trajectory of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

For this compound, MD simulations could be employed to explore its conformational landscape. This would involve studying

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

In a typical QSAR study, a dataset of compounds with known biological activities is used to develop a predictive model. The chemical structures are represented by numerical descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to build the QSAR model. The predictive power of the model is assessed using statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (r²_pred).

For isoxazole derivatives, QSAR studies have often highlighted the importance of certain structural features for their biological activity. For instance, in a study on 3,5-diaryl-4,5-dihydropyrazole analogs, which share structural similarities with the isoxazole core, a 3D-QSAR model indicated that steric and electrostatic fields are significant contributors to the cytotoxic activity. nih.gov The model revealed that variations in biological activity were predominantly influenced by steric (van der Waals) interactions. nih.gov

Another QSAR analysis of aryl alkanol piperazine (B1678402) derivatives with antidepressant activities developed statistically significant 2D-QSAR models. nih.gov These models indicated that descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were influential for 5-hydroxytryptamine (5-HT) reuptake inhibition, while HOMO, PMI-mag, S_sssN, and Shadow-XZ were important for noradrenaline (NA) reuptake inhibition. nih.gov Although these compounds are not direct isoxazole analogs, the study demonstrates the utility of QSAR in identifying key molecular properties for specific biological targets.

The insights gained from such QSAR studies on related heterocyclic compounds can guide the rational design of novel this compound derivatives with potentially enhanced biological activities. The general findings from these analogous studies are summarized in the table below.

| Compound Series | Biological Activity | Key Findings from QSAR Models | Statistical Parameters |

| 3,5-diaryl-4,5-dihydropyrazole analogs | Cytotoxic | Steric and electrostatic fields are major contributors. Steric interactions are dominant. | r² = 0.895, q² = 0.568 nih.gov |

| Aryl alkanol piperazine derivatives | Antidepressant (5-HT and NA reuptake inhibition) | Dipole moment, shape, and electronic properties are important for activity. | r² > 0.924, q² > 0.870, r²_pred > 0.890 nih.gov |

| N-aryl-oxazolidinone-5-carboxamides | HIV-1 Protease Inhibitors | Sterically bulky and electropositive groups on the phenylsulfonamide moiety enhance activity. | topomer CoMFA: r² = 0.967, q² = 0.874; HQSAR: r² = 0.973, q² = 0.902 ekb.eg |

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand the interaction between a small molecule ligand and its protein target at the atomic level. While specific molecular docking studies for this compound are not extensively documented, research on structurally similar compounds provides valuable information on its potential biological targets and binding modes.

Studies on various isoxazole derivatives have explored their interactions with a range of biological macromolecules, including enzymes and receptors implicated in different diseases. For example, molecular docking of novel 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles, which are structurally related to isoxazoles, against Mycobacterium tuberculosis cytochrome P450 CYP121 has been performed to rationalize their anti-mycobacterial activity. researchgate.net Similarly, docking studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives with the human mitochondrial branched-chain aminotransferase (BCATm) have been conducted to investigate their potential as anticonvulsant agents. ijper.org

In a study of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues, molecular docking was used to investigate their binding to the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. hilarispublisher.com The results showed that the oxadiazole ring of the ligands was positioned near Leu792 and Met793 in the active site, and the para-substituted phenyl group was close to Cys797. hilarispublisher.com These interactions are crucial for the observed anticancer activity.

The binding affinity in molecular docking is often quantified by a scoring function, which estimates the free energy of binding. A lower docking score generally indicates a more stable protein-ligand complex. The interactions typically observed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

The table below summarizes the findings from molecular docking studies on compounds analogous to this compound, highlighting the target macromolecules, docking scores, and key interacting residues. This information can be extrapolated to predict the potential biological targets and binding interactions of this compound.

| Compound/Analog Series | Biological Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone derivatives | Human mitochondrial branched-chain aminotransferase (BCATm) | 2A1H | -6.898 (for the most potent compound) | Not specified ijper.org |

| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues | EGFR tyrosine kinase | Not specified | -5.251 to -5.433 | Cys797, Leu792, Met793 hilarispublisher.com |

| 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles | Mycobacterium tuberculosis cytochrome P450 CYP121 | Not specified | Not specified | Not specified researchgate.net |

| Polyfluoroalkyl dihydroazolo[5,1-c] researchgate.netijper.orgresearchgate.nettriazines | Carboxylesterase (CaE) | Not specified | Not specified | The study noted different orientations for triazolo- and tetrazolotriazines versus pyrazolotriazines in the active site. nih.gov |

Research Applications of 3 4 Chlorophenyl Isoxazol 5 Yl Methanol and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery Research

The isoxazole (B147169) moiety is a key structural feature in a multitude of biologically active molecules. ijpca.org Derivatives of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol have been synthesized and evaluated for a broad spectrum of pharmacological activities. These include potential treatments for cancer, inflammation, microbial infections, tuberculosis, neurological conditions, and metabolic diseases like diabetes. ijpca.orgnih.govrsc.orgmdpi.com The inherent properties of the isoxazole ring, such as its electronic characteristics and ability to form hydrogen bonds, make it a valuable component in the design of compounds that can interact with various biological targets. rsc.org

Investigations into Anticancer Activity and Apoptosis Induction Mechanisms

The isoxazole scaffold is a cornerstone in the development of new anticancer agents, with research focusing on the synthesis of derivatives that can induce apoptosis and inhibit cancer cell proliferation. nih.gov Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, which is a programmed cell death essential for tissue homeostasis. nih.gov

Numerous studies have demonstrated the pro-apoptotic and antiproliferative activities of various isoxazole derivatives in a range of human cancer cell lines. For instance, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown significant capabilities in inducing both early and late apoptosis in human erythroleukemic K562 cells. Different effects were observed on glioma U251-MG and T98G cells, suggesting that the compound's structure plays a crucial role in its activity.

| Derivative Type | Cell Line(s) | Observed Effect |

| 3,4-isoxazolediamides | K562 (erythroleukemia) | Induction of early and late apoptosis |

| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines | K562 (erythroleukemia) | Induction of early and late apoptosis |

| Isoxazole derivatives | U251-MG, T98G (glioblastoma) | Varied antiproliferative effects |

Research on Anti-inflammatory and Analgesic Properties

Derivatives of isoxazole have been a significant focus of research for their potential anti-inflammatory and analgesic properties. nih.govrsc.org These compounds are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov Some derivatives have shown selectivity for COX-2, which is an important characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research has highlighted several isoxazole derivatives with notable anti-inflammatory and analgesic activities. For example, compounds with chloro or bromo substitutions on the phenyl ring have demonstrated significant anti-inflammatory effects and greater selectivity for the COX-2 enzyme. nih.gov In other studies, indole-containing isoxazoles and pyrazolyl isoxazolines have also shown good anti-inflammatory and antinociceptive activities, respectively. nih.gov

| Derivative Class | Key Findings | Reference Compound(s) |

| Phenyl-substituted isoxazoles | Significant anti-inflammatory activity, selective towards COX-2. nih.gov | Diclofenac Sodium |

| Indolyl-isoxazoles | Good anti-inflammatory activity in carrageenan-induced rat paw edema model. nih.gov | Indomethacin |

| Pyrazolyl isoxazolines | Efficacy comparable to standard analgesic drugs. nih.gov | Pentazocine, Aspirin |

| Isoxazole carboxamides | Moderate analgesic potential, with some compounds acting via a non-opioid receptor pathway. nih.gov | Tramadol |

Exploration of Antimicrobial, Antibacterial, and Antifungal Potential

The isoxazole nucleus is a key component in the development of novel antimicrobial agents. ijpca.orgscholarsresearchlibrary.com Researchers have synthesized and screened a variety of isoxazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. scholarsresearchlibrary.combohrium.com The presence of certain substituents on the isoxazole ring has been found to enhance the antimicrobial activity of these compounds. ijpca.org

Studies have shown that the antibacterial activity of isoxazole derivatives can be improved by the presence of methoxy, dimethyl amino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring. ijpca.org In one study, newly synthesized 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols were evaluated, with compounds bearing a 4-Cl phenyl substitution at the 5-position of the isoxazoline (B3343090) ring showing high antibacterial and antifungal activity. banglajol.info

| Derivative Series | Tested Against | Key Findings |

| Substituted isoxazoles | Gram-positive and Gram-negative bacteria | Activity enhanced by specific substitutions on the phenyl rings. ijpca.org |

| 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols | S. aureus, E. coli, C. albicans, A. niger | Compound with 4-Cl phenyl substitution was most potent. banglajol.info |

| 5-(chloromethyl)-3-(substituted phenyl) isoxazole | E. coli, S. aureus, A. niger, C. albicans | Demonstrated considerable antibacterial and antifungal activity. bohrium.comresearchgate.net |

Studies on Antituberculosis Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis (anti-TB) drugs. nih.govbenthamdirect.com Isoxazole derivatives have been identified as a promising class of compounds in this area of research. nih.govbenthamdirect.com Several series of isoxazole-based compounds have been synthesized and shown to be highly potent against both replicating and non-replicating M. tuberculosis. nih.gov

Derivatives of 3-isoxazolecarboxylic acid esters, for instance, have exhibited submicromolar in vitro activity against replicating M. tuberculosis, which is comparable to current first-line anti-TB drugs. nih.gov Some of these compounds also show activity against non-replicating phenotypes, which is crucial for shortening treatment duration. nih.gov Furthermore, selected compounds have been found to be active against isoniazid, rifampin, and streptomycin-resistant strains. nih.gov Another study identified 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1) as having specific inhibitory activity against M. tuberculosis by targeting the FadD32 enzyme, which is essential for mycolic acid synthesis. nih.gov

| Derivative Class | Target | Key Findings |

| 3-Isoxazolecarboxylic acid esters | Replicating and non-replicating M. tuberculosis | Submicromolar activity against replicating bacteria; active against drug-resistant strains. nih.gov |

| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | M. tuberculosis FadD32 enzyme | Inhibits an enzyme crucial for mycolic acid synthesis, reduces bacterial survival in macrophages. nih.gov |

Research into Neuroprotective and Neurological Disorder Applications

Isoxazole derivatives are being actively investigated for their potential in treating a variety of neurological disorders, including neurodegenerative diseases and neuropathic pain. mdpi.comnih.gov The versatility of the isoxazole scaffold allows for the design of compounds that can interact with various targets in the central nervous system. mdpi.com

One area of research has focused on the development of isoxazole-substituted chromans for their neuroprotective activity against oxidative stress-induced neuronal death. nih.gov The majority of these new chroman analogues displayed high in vitro neuroprotective activity and lacked cytotoxicity. nih.gov Another line of investigation has explored aryl isoxazole derivatives as metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists for the potential treatment of neuropathic pain. nih.gov Blockade of mGluR1 signaling has been shown to reduce pain responses in animal models. nih.gov Furthermore, a 3,4,5-trimethoxy isoxazolone derivative (TMI) has been studied for its anti-Alzheimer's potential, showing neuroprotective effects in a mouse model of the disease. nih.gov

| Derivative Class | Potential Application | Mechanism/Target |

| Isoxazole substituted chromans | Neuroprotection | Protection against oxidative stress-induced neuronal death. nih.gov |

| Aryl isoxazoles | Neuropathic pain | Antagonism of metabotropic glutamate receptor 1 (mGluR1). nih.gov |

| 3,4,5-trimethoxy isoxazolone (TMI) | Alzheimer's disease | Attenuation of beta-amyloid and tau protein levels. nih.gov |

Antidiabetic and Anti-obesity Research, Including Enzyme Inhibition (e.g., α-Amylase)

In the field of metabolic disorders, isoxazole derivatives have emerged as promising candidates for the development of new antidiabetic and anti-obesity agents. mdpi.comnih.gov A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which can help to control postprandial hyperglycemia. mdpi.comnih.gov

Several studies have reported on the synthesis of isoxazole derivatives and their evaluation as inhibitors of these enzymes. For instance, novel isoxazole-sulfonylurea hybrids have shown potent in vitro inhibition of α-amylase, with some compounds surpassing the activity of the standard inhibitor acarbose. researchgate.net Similarly, a series of multifunctional isoxazolidines demonstrated better inhibitory effects against porcine and human pancreatic α-amylase and human lysosomal acid α-glucosidase compared to acarbose. nih.gov In another study, a new isoxazole derivative, C45, obtained through scaffold hopping of the flavonoid kaempferol, was found to improve glucose consumption in insulin-resistant HepG2 cells by activating the AMPK/PEPCK/G6Pase pathway. nih.gov

| Derivative Class | Target Enzyme/Pathway | Key Findings |

| Isoxazole-sulfonylurea hybrids | α-Amylase | Potent in vitro inhibition, with some compounds more active than acarbose. researchgate.net |

| Multifunctional isoxazolidines | Pancreatic α-amylase, Lysosomal acid α-glucosidase | Better inhibitory effects compared to acarbose. nih.gov |

| Isoxazole derivative C45 | AMPK/PEPCK/G6Pase pathway | Improved glucose consumption in insulin-resistant cells. nih.gov |

Antihypertensive Activity Studies and Receptor Blocking Mechanisms